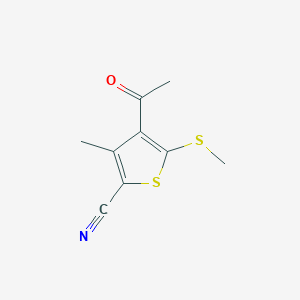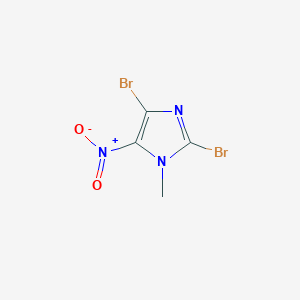
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol, commonly known as DMAMCL, is a chiral reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in water and polar solvents. DMAMCL is a versatile reagent that can be used for the synthesis of a variety of compounds, including chiral alcohols, amines, and esters.
Wirkmechanismus
DMAMCL is a chiral reagent that can be used to introduce a chiral center in a molecule. It reacts with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form chiral derivatives. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the nucleophile. The resulting product is a chiral compound that can be isolated with high enantiomeric purity.
Biochemische Und Physiologische Effekte
DMAMCL is not used as a drug, and there is limited information available on its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
DMAMCL is a valuable reagent in organic synthesis, especially for the synthesis of chiral compounds. It is a versatile reagent that can be used for a variety of nucleophilic reactions. DMAMCL is also relatively easy to handle and can be synthesized with high enantiomeric purity. However, it is a toxic substance and should be handled with care. It is also relatively expensive, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research on DMAMCL. One area of research is the development of new synthetic methods for DMAMCL that are more efficient and cost-effective. Another area of research is the development of new applications for DMAMCL in organic synthesis, such as in the synthesis of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the biochemical and physiological effects of DMAMCL, particularly its potential toxicity and environmental impact.
Synthesemethoden
DMAMCL can be synthesized by the reaction of 2,3-epoxypropanol with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields DMAMCL with high enantiomeric purity. This method is widely used in the production of DMAMCL on an industrial scale.
Wissenschaftliche Forschungsanwendungen
DMAMCL is a valuable reagent in organic synthesis, especially in the synthesis of chiral compounds. It is used in the preparation of chiral building blocks, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. DMAMCL is also used in the synthesis of chiral ligands for asymmetric catalysis. These ligands are used in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
171005-85-9 |
|---|---|
Produktname |
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(9,5-8)4-7(2)3/h8-9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
QPYSZRQKRMBPLZ-LURJTMIESA-N |
Isomerische SMILES |
C[C@](CN(C)C)(CO)O |
SMILES |
CC(CN(C)C)(CO)O |
Kanonische SMILES |
CC(CN(C)C)(CO)O |
Synonyme |
1,2-Propanediol,3-(dimethylamino)-2-methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





